molecular formula C10H5F3N2O2S B8392919 Pyridin-3-yl-4-trifluoromethyl-thiazole-5-carboxylic acid

Pyridin-3-yl-4-trifluoromethyl-thiazole-5-carboxylic acid

Cat. No. B8392919
M. Wt: 274.22 g/mol
InChI Key: SQZTWSQLCJHGPT-UHFFFAOYSA-N
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Patent
US08853246B2

Procedure details

To a solution of 2-pyridin-3-yl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester (13.9 g, 46 mmol, ca. 85% pure) in methanol (150 mL) was added an aqueous solution of sodium hydroxide (total volume 75 mL, 140 mmol), and the mixture was stirred for 40 min. Upon addition of 2 N HCl (70 mL, ca pH=3) to the reaction mixture, a precipitate was formed. Water (300 mL) was then added and the heterogeneous mixture was filtered under reduced pressure. The precipitate was rinsed further with water and dried in vacuo to give the desired product as an off-white solid (7.37 g, 58%): mp 209° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.21 (d, J=2.5 Hz, 1H), 8.77 (dd, J=4.9, 1.7 Hz, 1H), 8.41 (dt, J=8.0, 1.7 Hz, 1H), 7.60 (dd, J=8.0, 4.9 Hz, 1H), 3.4 (br s, 1H); ESIMS m/z 276.2 (M+1).
Name
2-pyridin-3-yl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
140 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=2)=[N:8][C:7]=1[C:17]([F:20])([F:19])[F:18])=[O:5])C.[OH-].[Na+].Cl.O>CO>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:9]2[S:10][C:6]([C:4]([OH:5])=[O:3])=[C:7]([C:17]([F:19])([F:20])[F:18])[N:8]=2)[CH:12]=1 |f:1.2|

Inputs

Step One
Name
2-pyridin-3-yl-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester
Quantity
13.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C=1C=NC=CC1)C(F)(F)F
Name
Quantity
140 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate was formed
FILTRATION
Type
FILTRATION
Details
the heterogeneous mixture was filtered under reduced pressure
WASH
Type
WASH
Details
The precipitate was rinsed further with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.37 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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